molecular formula C20H21FN2O2 B11066870 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B11066870
M. Wt: 340.4 g/mol
InChI Key: MMAMQUBQHDKYBQ-UHFFFAOYSA-N
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Description

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Acetyl and Fluorophenyl Groups: The acetyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone is unique due to the presence of both acetyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H21FN2O2/c1-15(24)17-7-8-19(18(21)14-17)22-9-11-23(12-10-22)20(25)13-16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3

InChI Key

MMAMQUBQHDKYBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)F

Origin of Product

United States

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